molecular formula C22H16Cl2N2O2S B10979388 2-(2,4-dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide

2-(2,4-dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B10979388
M. Wt: 443.3 g/mol
InChI Key: RPPYDRCZSVNLED-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide is a synthetic compound featuring a phenoxyacetamide backbone substituted with 2,4-dichlorophenyl and naphthyl-thiazole moieties. Its molecular complexity arises from the combination of a 2,4-dichlorophenoxy group linked to a propanamide chain, which is further connected to a 1,3-thiazol-2-yl ring substituted with a naphthalen-1-yl group.

Properties

Molecular Formula

C22H16Cl2N2O2S

Molecular Weight

443.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C22H16Cl2N2O2S/c1-13(28-20-10-9-15(23)11-18(20)24)21(27)26-22-25-19(12-29-22)17-8-4-6-14-5-2-3-7-16(14)17/h2-13H,1H3,(H,25,26,27)

InChI Key

RPPYDRCZSVNLED-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=CC3=CC=CC=C32)OC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps. One common method includes the esterification of 2,4-dichlorophenol with propionic acid under basic conditions, using triethylamine or potassium carbonate as a catalyst . The resulting ester is then reacted with 4-(naphthalen-1-yl)-1,3-thiazol-2-amine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the potential toxicity and irritant properties of the intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of phenoxyacetamide derivatives. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Key Structural Features Melting Point (°C) Yield (%) Rf Value Key Differences from Target Compound Reference
Target Compound 2,4-Dichlorophenoxy, naphthyl-thiazole, propanamide Not reported Not reported Not reported N/A -
N-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide (CAS 409093-15-8) Nitro-substituted thiazole Not reported Not reported Not reported Thiazole ring has a nitro group instead of naphthyl
N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27i) Cyclopropyl-fluorophenylmethyl substituent 109–110 52 0.44 Fluorophenyl and cyclopropyl groups replace naphthyl-thiazole
N-[1-(4-Fluorophenyl)ethyl]-2-(2,4-dichlorophenoxy)propanamide (27a) Fluorophenyl-ethyl substituent 100–103 12 0.58 Lacks thiazole ring; simpler alkylamide substitution
N-[(S)-1-(4-Fluorophenyl)ethyl]-(R)-2-(2,4-dichlorophenoxy)propanamide (27b) Stereospecific fluorophenyl-ethyl substituent 128–130 89 0.58 Stereochemistry impacts synthesis efficiency
2-(1-Naphthyloxy)-N-[4-(thiazol-2-ylsulfamoyl)phenyl]acetamide Naphthyloxy and thiazole-sulfonamide Not reported Not reported Not reported Sulfonamide linker instead of propanamide-thiazole
2-(2,4-Dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)propanamide Nitro-thiazole substituent Not reported Not reported Not reported Nitro-thiazole replaces naphthyl-thiazole

Key Observations

Structural Flexibility : The target compound’s naphthyl-thiazole group distinguishes it from simpler analogs like 27a and 27b , which lack heterocyclic moieties .

Stereochemical Influence: Compounds like 27b demonstrate that stereochemistry significantly affects synthetic yields (e.g., 89% for 27b vs. 12% for non-chiral 27a) . This suggests that the target compound’s stereochemistry (if present) could impact its synthesis or activity.

Nitro-substituted thiazoles (e.g., CAS 409093-15-8) may enhance electrophilic reactivity but reduce metabolic stability compared to the naphthyl group .

Synthetic Challenges : The naphthyl-thiazole moiety likely complicates synthesis, as seen in low yields (e.g., 12% for 27a ) for structurally complex derivatives .

Thermal Stability

Melting points for analogs range from 94–175°C, with bulkier substituents (e.g., naphthyl) expected to increase thermal stability. However, the target compound’s melting point remains uncharacterized.

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and structural data.

Chemical Structure and Properties

The molecular formula of the compound is C16H14Cl2N2OC_{16}H_{14}Cl_{2}N_{2}O, with a molecular weight of approximately 320.20 g/mol. The structure features a 2,4-dichlorophenoxy moiety linked to a naphthalen-1-yl thiazole derivative through a propanamide group. The presence of chlorine substituents and heterocyclic structures suggests potential bioactivity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16H14Cl2N2OC_{16}H_{14}Cl_{2}N_{2}O
Molecular Weight320.20 g/mol
Functional GroupsAmide, Thiazole
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that compounds containing thiazole and naphthalene moieties exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. Studies report that certain thiazole-based compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins such as Bcl-2 .

In a comparative study, the compound demonstrated cytotoxicity against several cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of the naphthyl group is believed to enhance the interaction with cellular targets, increasing the compound's overall efficacy.

Antimicrobial Activity

The compound's biological profile also includes antimicrobial activity. Thiazole derivatives have been recognized for their ability to combat bacterial infections. A study assessed the antimicrobial efficacy of various thiazole compounds against Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited potent antibacterial properties . The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.

Insecticidal Activity

Diacylhydrazine derivatives, similar to the target compound, have been reported to possess insecticidal properties. The structural features of these compounds allow them to interfere with insect hormonal systems, leading to growth disruption and mortality in pest populations . This aspect is particularly relevant for agricultural applications.

Study 1: Anticancer Efficacy

A recent investigation focused on the anticancer effects of thiazole-containing compounds, including our target molecule. The study involved testing against A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. Results indicated that the compound significantly inhibited cell viability with an IC50 value less than that of doxorubicin, suggesting its potential as a chemotherapeutic agent .

Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial activity of various thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structural motifs displayed significant growth inhibition, supporting their use as potential antimicrobial agents .

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